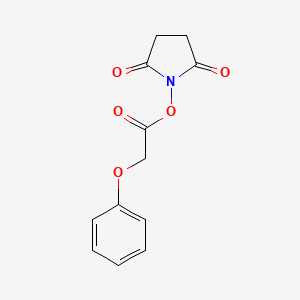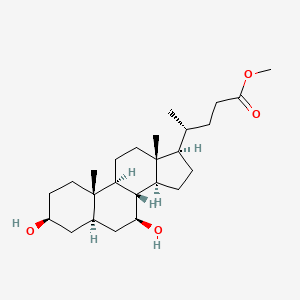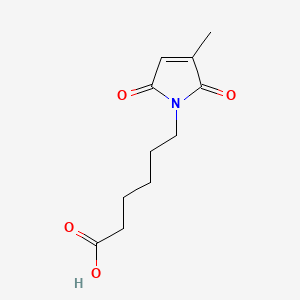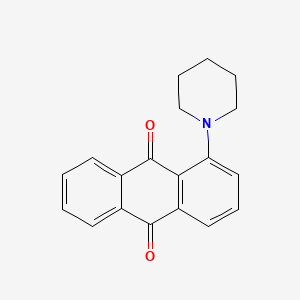
1-Piperidinoanthraquinone
描述
1-Piperidinoanthraquinone is an organic compound with the molecular formula C₁₉H₁₇NO₂. It is a derivative of anthraquinone, where a piperidine group is attached to the anthraquinone structure. This compound is known for its applications in various fields, including photochemistry and dye manufacturing .
准备方法
Synthetic Routes and Reaction Conditions
1-Piperidinoanthraquinone can be synthesized through the reaction of anthraquinone with piperidine. The reaction typically involves heating anthraquinone with piperidine in the presence of a suitable solvent, such as ethanol or dimethylformamide. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1-Piperidinoanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学研究应用
1-Piperidinoanthraquinone has several scientific research applications, including:
Photochemistry: It is used in studies involving photochemical reactions and light-induced processes.
Dye Manufacturing: It serves as an intermediate in the synthesis of dyes and pigments.
Biological Studies: It is used in research related to its interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of 1-piperidinoanthraquinone involves its interaction with various molecular targets. In biological systems, it can undergo redox reactions mediated by enzymes such as cytochrome P-450. These reactions can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Piperidinoanthraquinone: Similar in structure but differs in the position of the piperidine group.
1-Aminoanthraquinone: Contains an amino group instead of a piperidine group.
1-Nitroanthraquinone: Contains a nitro group instead of a piperidine group.
Uniqueness
1-Piperidinoanthraquinone is unique due to its specific substitution pattern, which imparts distinct photochemical and redox properties. This makes it particularly useful in applications requiring specific light absorption and redox behavior .
属性
IUPAC Name |
1-piperidin-1-ylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECLMYNUGARQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197796 | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-83-2 | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 1-piperidinoanthraquinone?
A: this compound exhibits interesting photochemical behavior. In anaerobic solutions and on nylon films, it undergoes photoreduction to the corresponding anthrahydroquinone when exposed to near-ultraviolet and visible light. [] This photoreduction proceeds through an electron transfer mechanism involving the upper excited nπ triplet state of the molecule, specifically the T2(3nπ) level. [] Interestingly, the rate of deactivation from this T2 level is unusually slow. [] It's important to note that earlier reports of wavelength-dependent photoreactivity of this compound were later attributed to impurity sensitization by trace amounts of 1-chloroanthraquinone. []
Q2: How does this compound interact with cytochrome P-450 enzymes?
A: Research indicates that this compound is metabolized by cytochrome P-450 enzymes in rat liver microsomes. [, ] The primary product of this oxidation is (N-antraquinone-1)-delta-aminovaleric acid, suggesting the involvement of cytochrome P-450 in opening the piperidine ring. [] Spectral studies suggest a type I binding interaction between this compound and cytochrome P-450. [] This interaction has been further characterized by determining kinetic parameters such as the binding constant (Ks) and the Michaelis-Menten constant (Km) in both control and induced microsomes. []
Q3: Does the protonation state of this compound affect its properties?
A: Yes, the protonation state of this compound significantly impacts its photochemical behavior. While the longest-wavelength absorption band of the unprotonated form is charge-transfer in nature, protonation leads to a shift to an n→π* transition. [] This change in electronic configuration results in distinct photosensitizing properties between the protonated and unprotonated forms. []
Q4: Does this compound cause photodegradation of textile fibers?
A: Studies show that this compound does not sensitize the photochemical degradation of nylon or cellulose acetate yarn. [] This finding suggests that there is no direct correlation between a dye's susceptibility to photoreduction and its ability to induce photodegradation of textile fibers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


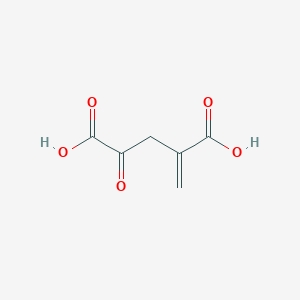



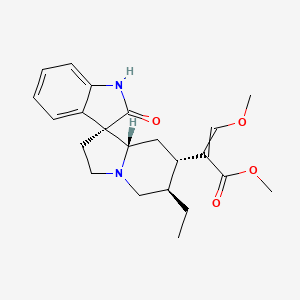
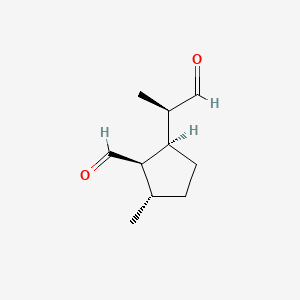
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

